5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

Catalog No.
S14504804
CAS No.
790638-56-1
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4...

CAS Number

790638-56-1

Product Name

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

IUPAC Name

5-amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-3-4-5-6-8-7(2)9(11(14)15)10(12)13-8/h7-9H,3-6H2,1-2H3,(H2,12,13)(H,14,15)

InChI Key

YPGGTJSSAFQMKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C(C(=N1)N)C(=O)O)C

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid, with the chemical formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and CAS number 790638-56-1, is a compound belonging to the class of pyrrole derivatives. This compound is characterized by its unique structure that includes an amino group and a carboxylic acid functionality, making it a potential candidate for various biological and chemical applications. The molecular weight of this compound is approximately 212.29 g/mol, and it has a logP value of 2.2812, indicating moderate lipophilicity which could influence its biological activity and absorption characteristics .

The chemical reactivity of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid can be attributed to the presence of both the amino and carboxylic acid groups. These functional groups allow for various nucleophilic and electrophilic reactions:

  • Amine Reactions: The amino group can participate in nucleophilic substitution reactions, forming amides or reacting with electrophiles.
  • Carboxylic Acid Reactions: The carboxylic acid can undergo esterification or decarboxylation under appropriate conditions.
  • Cyclization: The pyrrole ring can engage in cyclization reactions, potentially leading to the formation of more complex heterocycles.

These reactions highlight the compound's versatility in synthetic organic chemistry .

The synthesis of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting materials such as substituted amines and α,β-unsaturated carbonyl compounds can be used to form the pyrrole ring through condensation followed by cyclization.
  • Functional Group Modifications: The introduction of the amino and carboxylic acid groups can be achieved through subsequent reactions involving amination and carboxylation techniques.
  • Use of Catalysts: Catalysts may be employed to enhance reaction rates and yields during synthesis.

Specific protocols for synthesizing this compound may vary based on desired purity and yield .

5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its biological activity.
  • Agricultural Chemicals: Potential use in developing agrochemicals targeting pests or diseases.
  • Material Science: Possible incorporation into polymers or materials requiring specific chemical properties.

The unique structure may allow it to interact favorably with biological targets or materials .

Interaction studies involving 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid are essential for understanding its mechanism of action. These studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.
  • Inhibition Studies: Evaluating its potential as an inhibitor for various biochemical pathways.
  • Toxicology Assessments: Understanding any adverse effects associated with the compound's use in biological systems.

Such studies will provide insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid. Here are some notable examples:

Compound NameStructureUnique Features
5-Amino-3-methylpyrroleContains only one methyl group on the pyrrole ringSimpler structure; less steric hindrance
5-Amino-4-carboxypyrroleContains a carboxylic acid at position 4Potentially higher acidity; different reactivity
2-PentylpyrroleLacks amino functionality; only contains pentyl substitutionDifferent biological activity due to lack of amino group

These comparisons illustrate how variations in functional groups and substitutions can lead to significant differences in chemical behavior and biological activity .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

212.152477885 g/mol

Monoisotopic Mass

212.152477885 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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